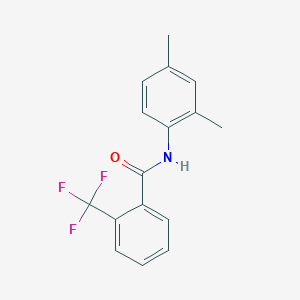
n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. In particular, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDACs, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide may have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has a range of biochemical and physiological effects. In particular, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation in animal models. n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide. One potential area of study is the development of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and other diseases. Additionally, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide could be used as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide and its potential applications in various fields.
合成方法
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with trifluoromethylbenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide.
科学研究应用
N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been used as a building block for the synthesis of functional materials with unique properties. In organic synthesis, n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide has been used as a reagent for the synthesis of various compounds.
属性
产品名称 |
n-(2,4-Dimethylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
SXGKOIHGYHHYMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)




